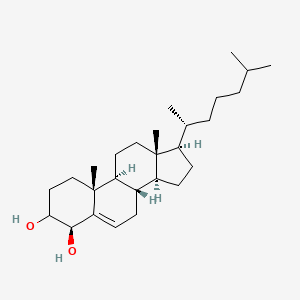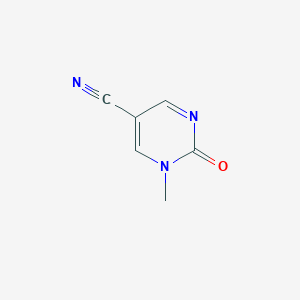![molecular formula C7H8N4 B11924339 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 90012-81-0](/img/structure/B11924339.png)
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . This method provides a straightforward approach to obtaining the target compound with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like iodine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine-4-one derivatives.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of halogenated imidazo[4,5-c]pyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological activity.
1-Methyl-1H-imidazo[4,5-d]pyridine: A structural isomer with distinct pharmacological properties.
Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to its isomers, making it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
90012-81-0 |
|---|---|
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9) |
Clé InChI |
DFKHYTGKBCFLGL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)






![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)


![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

